molecular formula C16H18N2O3S B2583079 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1211677-03-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2583079
CAS RN: 1211677-03-0
M. Wt: 318.39
InChI Key: SZZXCZDSDFOAEX-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Interaction and Pharmacological Applications

One study investigated the molecular interactions of a similar compound, focusing on its antagonist activities at specific receptors, such as the CB1 cannabinoid receptor. This research highlights the compound's potential application in the development of drugs targeting cannabinoid receptors, which are relevant in treating conditions like pain, obesity, and possibly addiction (J. Shim et al., 2002).

Analytical Chemistry and Quality Control

Another study presented the development of a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances. This signifies the role of similar compounds in analytical methodologies for quality control and purity assessment in pharmaceuticals, ensuring the safety and efficacy of drug products (Lei Ye et al., 2012).

Anticancer Drug Development

Research on a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), showcases its application in cancer treatment. It was identified as a histone deacetylase (HDAC) inhibitor, demonstrating significant antitumor activity and highlighting the potential of similar compounds in developing new anticancer drugs (Nancy Z. Zhou et al., 2008).

Material Science and Luminescence

A study on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties indicates potential applications in materials science, particularly in the development of luminescent materials. These compounds could be used in sensors, organic light-emitting diodes (OLEDs), or as biological markers, demonstrating the versatility of similar chemical structures in various technological applications (A. Srivastava et al., 2017).

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(17-11-13-7-10-22(20,21)12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-6,8-9,13H,7,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXCZDSDFOAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

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